![molecular formula C9H15N3 B15244206 Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile CAS No. 113641-62-6](/img/structure/B15244206.png)
Octahydro-2H-pyrido[1,2-a]pyrimidine-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl(bromo)acetylenes in the presence of solid alumina at room temperature can yield 2-(acylethynyl)pyrroles. Subsequent addition of propargylamine and further cyclization steps lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[1,2-a]pyrimidines: These compounds share a similar bicyclic structure and exhibit diverse biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a fused nitrogen-containing ring system and are known for their pharmacological properties.
Uniqueness
OCTAHYDRO-1H-PYRIDO[1,2-A]PYRIMIDINE-6-CARBONITRILE is unique due to its specific structural features and the resulting biological activities.
Propriétés
Numéro CAS |
113641-62-6 |
|---|---|
Formule moléculaire |
C9H15N3 |
Poids moléculaire |
165.24 g/mol |
Nom IUPAC |
2,3,4,6,7,8,9,9a-octahydro-1H-pyrido[1,2-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C9H15N3/c10-7-8-3-1-4-9-11-5-2-6-12(8)9/h8-9,11H,1-6H2 |
Clé InChI |
LWYYALQBLFWWRD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N2CCCNC2C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


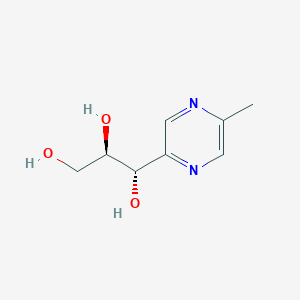

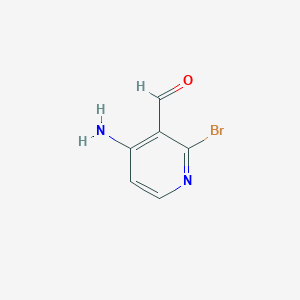
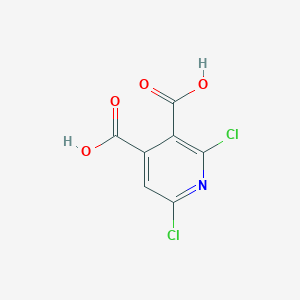
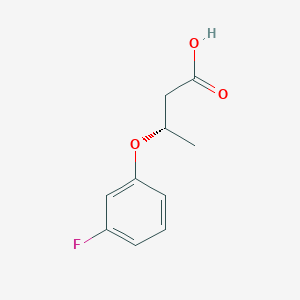

![[4,5'-Bipyrimidine]-4',6(1H,3'H)-dione](/img/structure/B15244165.png)
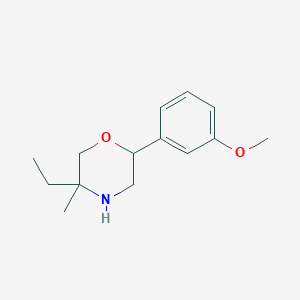
![5-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B15244173.png)
![2-(p-Tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15244181.png)
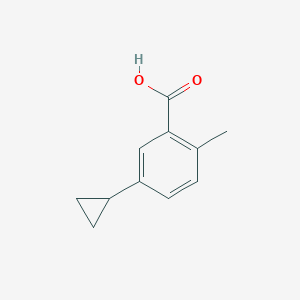
![Tert-butyl 3-amino-6-cyclobutyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B15244198.png)
![Racemic-(1S,3S,4S,5R)-2-Benzyl3-Ethyl5-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B15244200.png)
![[1]Benzopyrano[2,3-f]indole-4-acetic acid, 1,10-dihydro-10-oxo-](/img/structure/B15244225.png)
